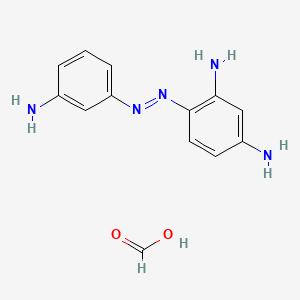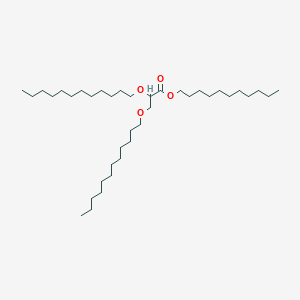
Undecyl 2,3-bis(dodecyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C38H76O4 . It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esters like undecyl 2,3-bis(dodecyloxy)propanoate are typically synthesized through the esterification of carboxylic acids with alcohols in the presence of a mineral acid catalyst . The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water .
Industrial Production Methods
In industrial settings, the production of esters often involves the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester product .
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl 2,3-bis(dodecyloxy)propanoate, like other esters, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and can be catalyzed by either an acid or a base.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from the hydrolysis of this compound are undecyl alcohol and dodecanoic acid .
Applications De Recherche Scientifique
Undecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of undecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The ester bond is hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various industrial applications.
Methyl butyrate: An ester with a fruity odor, used in flavoring and fragrance industries.
Butyl propionate: An ester used as a solvent and in the production of perfumes.
Uniqueness
Undecyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which impart distinct physicochemical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters . These properties make it particularly useful in applications requiring long-lasting effects and stability .
Propriétés
Numéro CAS |
64713-50-4 |
|---|---|
Formule moléculaire |
C38H76O4 |
Poids moléculaire |
597.0 g/mol |
Nom IUPAC |
undecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C38H76O4/c1-4-7-10-13-16-19-22-24-27-30-33-40-36-37(41-34-31-28-25-23-20-17-14-11-8-5-2)38(39)42-35-32-29-26-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
Clé InChI |
JRUMUGVAEKZCMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
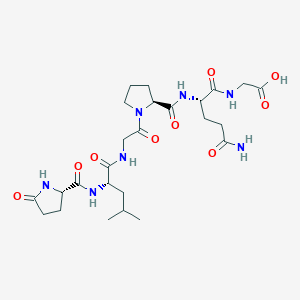
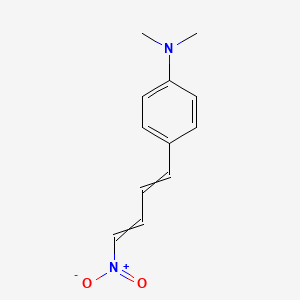
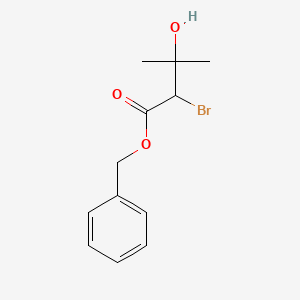
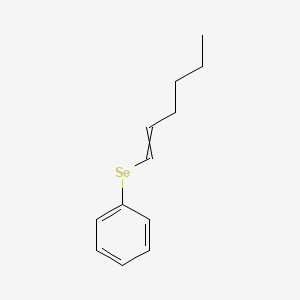
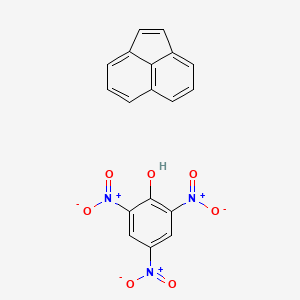
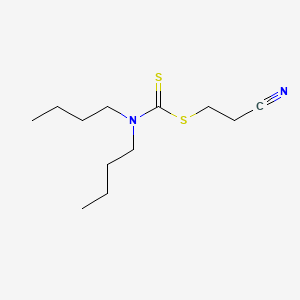
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
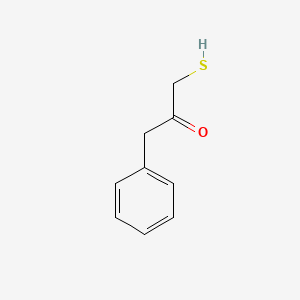
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
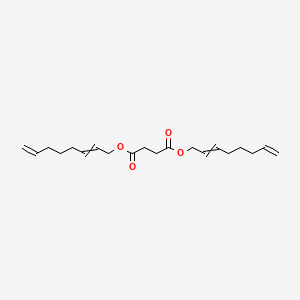
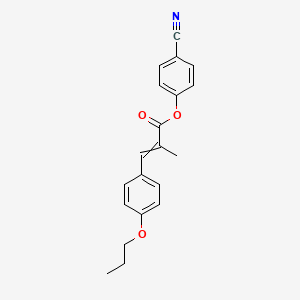
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
